Calcium fusarate - 21813-99-0

Calcium fusarate

Catalog Number: EVT-262483
CAS Number: 21813-99-0
Molecular Formula: C20H24CaN2O4
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcium fusarate is the calcium salt of fusaric acid. Fusaric acid is a heterocyclic compound produced by several species of fungi, particularly Fusarium species. [] While the specific role of calcium fusarate in scientific research is not clear from the provided abstracts, its parent compound, fusaric acid, has been studied for its biological activity.

Fusaric acid

Compound Description: Fusaric acid is a mycotoxin and an inhibitor of dopamine-β-hydroxylase. [] It is known to have various biological activities, including acute toxicity and antihypertensive effects. []

Relevance: Fusaric acid is the parent compound of Calcium fusarate. Calcium fusarate is the calcium salt of fusaric acid. []

Classification

Calcium fusarate falls under the category of organic compounds, specifically as a calcium salt of an unsaturated dicarboxylic acid (fumaric acid). It is classified based on its chemical structure and functional properties, which allow it to participate in various biochemical reactions.

Synthesis Analysis

Calcium fusarate can be synthesized through several methods:

  1. Direct Reaction with Calcium Hydroxide or Calcium Carbonate:
    • Procedure: Fumaric acid is dissolved in water, followed by the addition of calcium hydroxide or calcium carbonate. The mixture is heated to promote the reaction.
    • Chemical Equation:
      C4H4O4+Ca OH 2Ca C2H2(COO)2)+2H2O\text{C}_4\text{H}_4\text{O}_4+\text{Ca OH }_2\rightarrow \text{Ca C}_2\text{H}_2(\text{COO})_2)+2\text{H}_2\text{O}
  2. Industrial Production:
    • In industrial settings, the synthesis involves mixing fumaric acid with ammonia water to create a solution, which is then combined with calcium chloride. The resulting mixture undergoes stirring, cooling, crystallization, filtration, rinsing, and drying to yield pure calcium fusarate.

Technical Parameters

  • Temperature: Heating is typically performed at moderate temperatures to facilitate the reaction.
  • Concentration: The concentration of reactants can significantly affect the yield and purity of the final product.
Molecular Structure Analysis

The molecular structure of calcium fusarate can be described as follows:

  • Molecular Formula: Ca C2H2(COO)2)\text{Ca C}_2\text{H}_2(\text{COO})_2)
  • Molecular Weight: Approximately 174.22 g/mol.
  • Structure: Calcium fusarate consists of a central calcium ion coordinated to two fumarate anions. Each fumarate ion contains two carboxyl groups (-COOH), contributing to its solubility and reactivity.

Structural Characteristics

  • The compound exhibits a planar arrangement due to the double bonds in fumaric acid, which influences its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Calcium fusarate participates in various chemical reactions:

  1. Oxidation:
    • Calcium fusarate can be oxidized to produce malic acid.
    • Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction:
    • It can be reduced to form succinic acid.
    • Reagents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
  3. Substitution Reactions:
    • Calcium fusarate can undergo substitution reactions to yield different derivatives based on the substituents used (e.g., halogens for halogenation).

Reaction Conditions

  • Reactions are typically conducted under controlled conditions (temperature, pressure) to optimize yields and minimize side products.
Mechanism of Action

While specific mechanisms for calcium fusarate are not extensively documented, it is known that calcium plays a crucial role in various physiological processes:

  • Calcium Signaling: Calcium ions are vital for signal transduction pathways within cells, affecting muscle contraction, neurotransmitter release, and hormone secretion.
  • Metabolic Pathways: Calcium fusarate may influence metabolic pathways involving fumaric acid derivatives, contributing to energy production and cellular metabolism.
Physical and Chemical Properties Analysis

The physical and chemical properties of calcium fusarate include:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary with temperature.
  • Melting Point: Not extensively documented but expected to decompose before melting due to the presence of organic components.

Additional Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; caution is advised when handling.
Applications

Calcium fusarate has several scientific applications:

  1. Nutritional Supplementation:
    • Used as a dietary supplement to enhance calcium intake, particularly beneficial for populations at risk of osteoporosis.
  2. Biochemical Research:
    • Serves as a precursor in organic synthesis, aiding in the development of various pharmaceutical compounds.
  3. Food Industry:
    • Employed as a food additive to improve nutritional value by increasing calcium bioavailability.
  4. Pharmaceutical Applications:
    • Investigated for potential therapeutic effects related to metabolic disorders due to its involvement in key biochemical pathways.
Synthesis and Production Methodologies

Chemical Synthesis Pathways of Calcium Fumarate

Calcium fumarate (C₄H₂CaO₄) is synthesized primarily through acid-base neutralization reactions between fumaric acid and calcium-containing bases. Industrially, this involves combining fumaric acid with calcium carbonate (CaCO₃), calcium hydroxide (Ca(OH)₂), or calcium chloride (CaCl₂) under controlled conditions. The choice of calcium source significantly impacts reaction kinetics, product purity, and crystal morphology. When using CaCO₃, the reaction proceeds with CO₂ liberation, requiring efficient gas management systems to ensure complete reaction and prevent entrapped gases from affecting crystal structure [2] [5].

Table 1: Common Chemical Synthesis Routes for Calcium Fumarate

Calcium SourceReaction FormulaTemperature RangeKey Advantage
Calcium CarbonateC₄H₄O₄ + CaCO₃ → C₄H₂CaO₄ + H₂O + CO₂60-80°CLow-cost raw material
Calcium ChlorideC₄H₄O₄ + CaCl₂ → C₄H₂CaO₄ + 2HCl40-60°CHigh reaction speed
Calcium OxideC₄H₄O₄ + CaO → C₄H₂CaO₄ + H₂O50-70°CMinimal byproducts
Calcium HydroxideC₄H₄O₄ + Ca(OH)₂ → C₄H₂CaO₄ + 2H₂O30-50°CMild reaction conditions

Reaction Mechanisms in Fumarate Salt Formation

The precipitation mechanism governs calcium fumarate formation, with supersaturation as the critical driver. When calcium ions encounter fumarate anions in aqueous solutions, ionic bonding initiates nucleation. The reaction with calcium chloride exemplifies this process:

C₄H₄O₄ + CaCl₂ → C₄H₂CaO₄↓ + 2HCl

The insoluble calcium fumarate (solubility ≈ 0.021 g/100mL at 25°C) precipitates while hydrochloric acid remains in solution. Crystallization kinetics are influenced by ion concentration, with higher supersaturation accelerating nucleation but potentially yielding smaller crystals. The reaction's exothermic nature necessitates temperature control to prevent crystal agglomeration and maintain consistent particle size distribution. During neutralization with CaCO₃, the released CO₂ creates a foam layer that must be managed through controlled stirring rates (typically 200-400 rpm) to ensure complete reaction and prevent incomplete conversion [2] [5].

Solvent Systems and Catalytic Optimization

Aqueous-ethanol mixtures (typically 20-40% ethanol) enhance crystal recovery by reducing calcium fumarate solubility while minimizing organic solvent usage. Post-reaction, ammonium hydroxide is often added to neutralize residual acids and adjust the pH to 6.5-7.5, optimizing crystallization conditions. Chinese patent CN112538011A details a method involving dissolving fumaric acid in distilled water at 70°C, adding sodium carbonate to form sodium fumarate, then introducing calcium chloride to precipitate calcium fumarate. This two-step approach achieves >98% purity by leveraging differential solubility: sodium fumarate remains soluble while calcium fumarate precipitates [5].

Catalyst optimization focuses on reducing reaction time rather than altering pathway chemistry. Controlled addition rates of calcium sources (especially with reactive bases like CaO) prevent localized overheating that causes crystal fracture. Post-precipitation, the slurry undergoes ageing (30-60 minutes) to promote crystal growth before vacuum filtration and washing with ethanol-water blends to remove chloride impurities [2].

Biotechnological Production Strategies

Microbial Fermentation of Fumarate Derivatives

Microbial production utilizes fungi or engineered yeast to convert renewable carbohydrates into fumaric acid, subsequently precipitated as calcium fumarate. Engineered strains of Aureobasidium pullulans and Rhizopus arrhizus demonstrate exceptional capabilities. A. pullulans var. aubasidani strain TKL-4, developed through metabolic engineering (overexpressing xylose isomerase, xylulokinase, and transketolase genes), achieves remarkable yields from lignocellulosic sugars:

  • 88.5 g/L calcium fumarate from pure xylose in 10-L bioreactors
  • 85.6 g/L from corncob-derived xylose hydrolysate
  • 78.7 ± 1.1 g/L from glucose-xylose mixtures (75:45 g/L)

Productivity reached 0.52 g/L/h with transcriptional upregulation of argininosuccinate synthase (ASS) and lyase (ASL) in the ornithine-urea cycle, confirming this pathway's role in fumarate overproduction [1].

Table 2: Comparative Performance of Microbial Systems for Calcium Fumarate Production

MicroorganismCarbon SourceCalcium Fumarate Titer (g/L)Productivity (g/L/h)Key Genetic Modifications
A. pullulans TKL-4Xylose88.50.52XI, XK, TKL overexpression
A. pullulans TKL-4Corncob hydrolysate85.60.51XI, XK, TKL overexpression
R. arrhizus NRRL 1526Glucose195.40.60None (fed-batch optimization)
R. oryzaeGlucose78.0-Wild type
Engineed E. coliXylose<49.0-Pathway engineering

Meanwhile, Rhizopus arrhizus NRRL 1526 achieves record titers via fed-batch fermentation with glucose feeding and dissolved oxygen control at 80%. This strategy maintains metabolic activity while preventing organic acid byproducts (e.g., ethanol, lactate). The process yielded 195.4 g/L fumaric acid (precipitated as calcium fumarate using CaCO₃), the highest reported titer. Critical to this success was morphology control via carbon-to-nitrogen (C/N) ratio optimization, promoting small spherical pellets that enhance oxygen transfer versus problematic filamentous forms [3].

The reductive TCA cycle enables high theoretical yields (1.29 g/g glucose) by fixing CO₂ via pyruvate carboxylation to oxaloacetate, subsequently reduced to fumarate. However, energy limitations necessitate partial oxidative TCA cycle activity for ATP generation, reducing practical yields to 0.67 g/g as observed in R. arrhizus [3].

Enzyme-Mediated Calcium Binding Efficiency

In situ precipitation during fermentation is critical for process economics. Adding CaCO₃ directly to fermenters serves dual roles: pH buffering (maintaining ~6.0) and calcium fumarate crystallization. The calcium binding efficiency depends on:

  • Supersaturation Control: Gradual CaCO₃ addition prevents excessive nucleation that creates fines
  • Crystal Habit Modification: Natural organics in corncob hydrolysates may alter crystal morphology
  • Ion Availability: Mg²⁺ or SO₄²⁻ impurities compete for carbonate or form co-precipitates

In A. pullulans fermentations, CaCO₃ fixation enables CO₂ recycling, enhancing fumarate synthesis through carboxylation reactions. Transcriptomic analyses reveal that calcium availability upregulates fumarate biosynthesis genes, suggesting metabolic coupling between calcium addition and pathway flux [1] [3].

Industrial-Scale Synthesis Challenges

Environmental Impact of Large-Scale Production

Chemical synthesis generates waste streams containing HCl or NaCl from neutralization. Each ton of calcium fumarate produced via CaCl₂ route releases ~0.72 tons of HCl, requiring neutralization into gypsum (CaSO₄) or recovery as hydrochloric acid. The calcium carbonate route emits 0.44 tons CO₂ per ton product, contributing to greenhouse gas emissions unless captured [2] [5].

Biotechnological routes utilizing lignocellulosic biomass (corncobs, sugarcane bagasse) reduce net carbon emissions. A. pullulans fermentation of corncob hydrolysates demonstrates this green chemistry advantage. However, large-scale CaCO₃ usage in fermentation creates waste calcium carbonate/fumarate mixtures post-acid extraction, complicating waste valorization. Life-cycle assessments indicate water consumption as another critical factor, with fermentation requiring 20-30 L water per kg calcium fumarate versus 5-10 L for chemical synthesis [1] [10].

Waste gypsum from neutralization presents disposal challenges due to landfill leachate risks. Innovative approaches convert this into building materials, but purity issues often preclude this. The phosphonate scale inhibitors used in production equipment (e.g., HEDP, ATMP) pose aquatic toxicity risks if discharged untreated, necessitating advanced oxidation treatments [4] [6].

Properties

CAS Number

21813-99-0

Product Name

Calcium fusarate

IUPAC Name

calcium;5-butylpyridine-2-carboxylate

Molecular Formula

C20H24CaN2O4

Molecular Weight

396.5 g/mol

InChI

InChI=1S/2C10H13NO2.Ca/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;/h2*5-7H,2-4H2,1H3,(H,12,13);/q;;+2/p-2

InChI Key

XMRLUNALKLDUPT-UHFFFAOYSA-L

SMILES

CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].[Ca+2]

Solubility

Soluble in DMSO

Synonyms

5 Butyl 2 pyridinedicarboxylic Acid
5-Butyl-2-pyridinedicarboxylic Acid
Acid, 5-Butyl-2-pyridinedicarboxylic
Acid, Fusaric
Calcium Fusarate
Fusarate, Calcium
Fusaric Acid

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].[Ca+2]

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